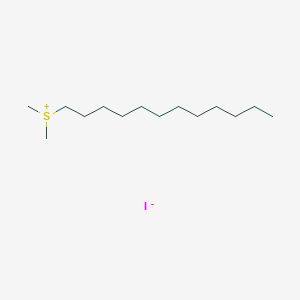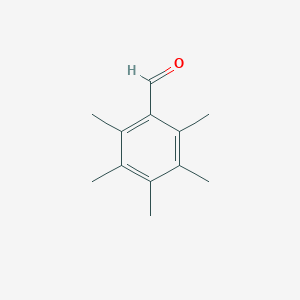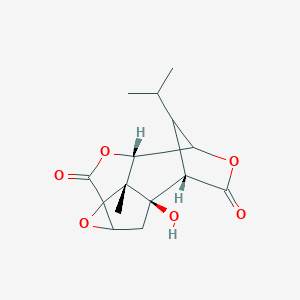
Dihydropicrotoxinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydropicrotoxinin (DHPT) is a naturally occurring compound found in the seeds of the plant Oenanthe crocata. The compound belongs to the group of picrotoxinin alkaloids and has been of interest to researchers due to its unique structure and potential applications in scientific research.
Mécanisme D'action
Dihydropicrotoxinin works by binding to specific sites on GABA-A and glycine receptors, which inhibits their function and leads to a decrease in neuronal activity. This mechanism of action is similar to that of other compounds such as picrotoxinin, which also binds to these receptors and inhibits their function.
Effets Biochimiques Et Physiologiques
Dihydropicrotoxinin has been shown to have a range of biochemical and physiological effects, including sedation, convulsions, and respiratory depression. These effects are thought to be due to the compound's ability to inhibit the function of GABA-A and glycine receptors, which are involved in the regulation of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydropicrotoxinin has several advantages as a tool for scientific research, including its specificity for GABA-A and glycine receptors and its ability to inhibit their function. However, the compound also has limitations, including its potential toxicity and the difficulty in obtaining pure samples of the compound.
Orientations Futures
There are several potential future directions for research involving Dihydropicrotoxinin. One area of interest is the development of new compounds based on the structure of Dihydropicrotoxinin that may have improved efficacy and reduced toxicity. Another area of interest is the use of Dihydropicrotoxinin and related compounds as tools for studying the function of GABA-A and glycine receptors in neurological disorders. Finally, there is potential for the development of Dihydropicrotoxinin-based therapies for these disorders, although further research is needed to explore this possibility.
Méthodes De Synthèse
Dihydropicrotoxinin can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One method involves the extraction of Dihydropicrotoxinin from the seeds of Oenanthe crocata using solvents such as methanol or ethanol. Another method involves the chemical synthesis of Dihydropicrotoxinin using various reagents and catalysts.
Applications De Recherche Scientifique
Dihydropicrotoxinin has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have an inhibitory effect on certain neurotransmitter receptors, including GABA-A and glycine receptors. This makes Dihydropicrotoxinin a valuable tool for studying the function of these receptors and their role in neurological disorders such as epilepsy and anxiety.
Propriétés
Numéro CAS |
17617-46-8 |
|---|---|
Nom du produit |
Dihydropicrotoxinin |
Formule moléculaire |
C15H18O6 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(1R,8S,12S,13R)-1-hydroxy-13-methyl-14-propan-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |
InChI |
InChI=1S/C15H18O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-10,18H,4H2,1-3H3/t6?,7?,8-,9?,10-,13-,14-,15?/m1/s1 |
Clé InChI |
SJSFJVFGSPJGET-KJINDDCRSA-N |
SMILES isomérique |
CC(C)C1[C@@H]2C(=O)OC1[C@@H]3[C@@]4([C@]2(CC5C4(O5)C(=O)O3)O)C |
SMILES |
CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |
SMILES canonique |
CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |
Synonymes |
alpha-dihydropicrotoxinin dihydropicrotoxinin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



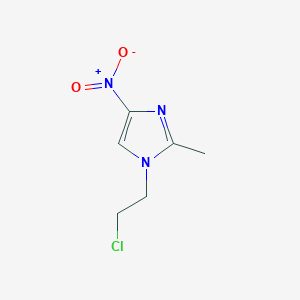
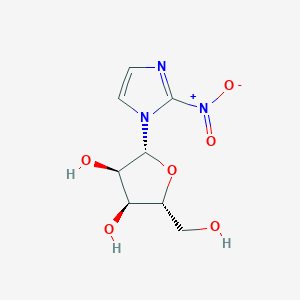
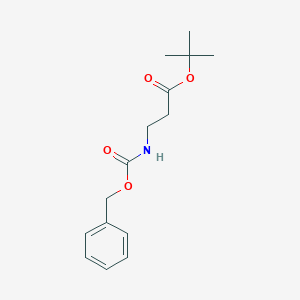
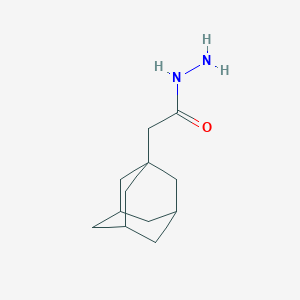
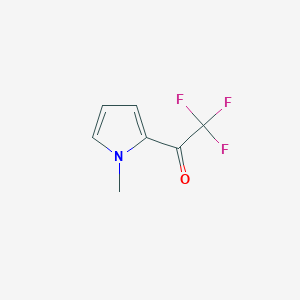
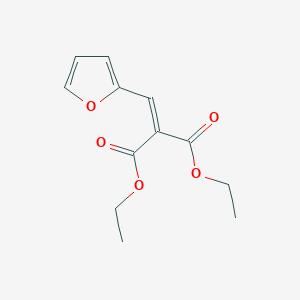
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)
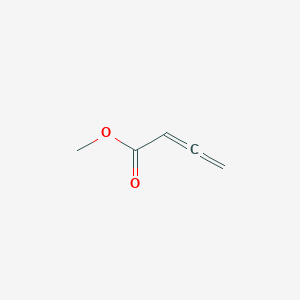
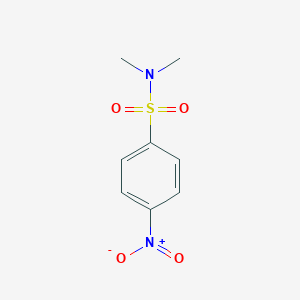
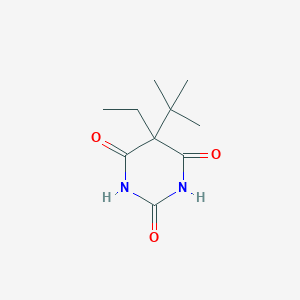
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)
